molecular formula C13H17ClN2O3 B1400203 N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1353951-66-2

N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No. B1400203
M. Wt: 284.74 g/mol
InChI Key: YPZFJAQZORIPPN-UHFFFAOYSA-N
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Description

“N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O3 . It has gained significant interest in recent years due to its potential use in various scientific fields.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” consists of a piperidine ring attached to a benzodioxole ring via a carboxamide group . The compound has a molecular weight of 284.74 g/mol.

Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

  • Virtual screening targeting the urokinase receptor (uPAR) identified compounds related to N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride. These compounds demonstrated potential in inhibiting breast cancer metastasis, angiogenesis, and cell growth, and showed leadlike properties and promising pharmacokinetic characteristics (Wang et al., 2011).

Development of Antipsychotic Agents

  • Derivatives of N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride were explored as potential antipsychotic agents. These derivatives showed promising in vitro binding to dopamine and serotonin receptors and demonstrated potent in vivo activities (Norman et al., 1996).

Molecular Interaction with CB1 Cannabinoid Receptor

  • The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a closely related compound, with the CB1 cannabinoid receptor was studied. This research provided insights into the binding interactions and potential antagonist activity of similar compounds (Shim et al., 2002).

Nonprostanoid IP Receptor Agonists

  • Piperidine derivatives, including compounds similar to N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, were identified as potent nonprostanoid IP receptor agonists. These compounds showed strong platelet aggregation inhibition and selectivity for IP receptor, indicating potential therapeutic applications (Hayashi et al., 2016).

Inhibitors of Soluble Epoxide Hydrolase

  • Piperidine-4-carboxamide derivatives were discovered as inhibitors of soluble epoxide hydrolase. These derivatives demonstrated significant potency and selectivity, making them useful for investigating various disease models (Thalji et al., 2013).

properties

IUPAC Name

N-piperidin-3-yl-1,3-benzodioxole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11;/h3-4,6,10,14H,1-2,5,7-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZFJAQZORIPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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